molecular formula C9H8Cl2OS B13199610 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one

Cat. No.: B13199610
M. Wt: 235.13 g/mol
InChI Key: NFWFYHNIVZXGME-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound characterized by the presence of a sulfanyl group attached to a propanone backbone, with two chlorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dichlorothiophenol with a suitable propanone derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorothiophenol reacts with 1-chloropropan-2-one under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methyl]sulfanyl}propan-1-one
  • 1-(2,4-dichlorophenyl)-2-(methylthio)ethanone
  • 2,4-Dichlorophenyl methyl sulfide

Uniqueness

1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfanyl group and a carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3

InChI Key

NFWFYHNIVZXGME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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